2-(3,4-dimethoxyphenyl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide
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Description
2-(3,4-dimethoxyphenyl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H22N2O5S and its molecular weight is 390.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- A study on the synthesis and dynamic NMR properties of related compounds utilized optically pure precursors to achieve products with interesting dynamic properties, indicating potential applications in NMR spectroscopy for studying molecular dynamics (Samimi et al., 2010).
- Research on the radiosynthesis of herbicides and safeners, including compounds with chloroacetanilide and dichloroacetamide structures, underscores the applicability in developing labeled compounds for metabolic and mode of action studies (Latli & Casida, 1995).
Radioligand Imaging
- The development of selective radioligands, such as those based on 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, for imaging the translocator protein with PET scans, indicates a pathway for creating diagnostic tools in neurology and oncology (Dollé et al., 2008).
Molecular Docking and Anticancer Activity
- The synthesis of 2-(3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4-oxo-2-substituted thiazolidin-5-yl) acetic acid derivatives and their evaluation as anti-inflammatory agents showcase the potential in designing novel therapeutics through molecular docking studies (Nikalje et al., 2015).
- Another study synthesizing new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings for antitumor activity evaluation presents the possibility of developing anticancer drugs through systematic synthetic and screening approaches (Yurttaş et al., 2015).
Antibacterial Evaluation
- The development of isoxazolinyl oxazolidinones and their evaluation against various resistant Gram-positive and Gram-negative bacteria highlight the ongoing search for potent antibacterial agents in the face of increasing antibiotic resistance (Varshney et al., 2009).
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-17-9-4-14(12-18(17)26-2)13-19(22)20-15-5-7-16(8-6-15)21-10-3-11-27(21,23)24/h4-9,12H,3,10-11,13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNDXSXZKUNGIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.